![molecular formula C11H13FINO B14077451 N,N-diethyl-2-fluoro-6-iodobenzamide](/img/structure/B14077451.png)
N,N-diethyl-2-fluoro-6-iodobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-2-fluoro-6-iodobenzamide: is an organic compound with a unique structure that includes both fluorine and iodine atoms attached to a benzamide core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-fluoro-6-iodobenzoic acid with diethylamine under specific conditions to form the desired compound .
Industrial Production Methods: Industrial production of N,N-diethyl-2-fluoro-6-iodobenzamide may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: N,N-diethyl-2-fluoro-6-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species .
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N-diethyl-2-fluoro-6-iodobenzamide is used as a building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is studied for its potential as a pharmacophore. Its structure can be modified to create new drug candidates with improved efficacy and selectivity .
Industry: The compound is also used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and other advanced materials .
Wirkmechanismus
The mechanism of action of N,N-diethyl-2-fluoro-6-iodobenzamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for these targets .
Vergleich Mit ähnlichen Verbindungen
- N,N-diethyl-2-fluorobenzamide
- N,N-diethyl-6-iodobenzamide
- N,N-diethyl-2-chloro-6-iodobenzamide
Comparison: N,N-diethyl-2-fluoro-6-iodobenzamide is unique due to the simultaneous presence of both fluorine and iodine atoms on the benzamide core. This dual substitution can impart distinct chemical and physical properties, such as increased lipophilicity and altered electronic characteristics, which can be advantageous in various applications .
Eigenschaften
Molekularformel |
C11H13FINO |
---|---|
Molekulargewicht |
321.13 g/mol |
IUPAC-Name |
N,N-diethyl-2-fluoro-6-iodobenzamide |
InChI |
InChI=1S/C11H13FINO/c1-3-14(4-2)11(15)10-8(12)6-5-7-9(10)13/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
ZDOSXLLREQSHDE-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)C1=C(C=CC=C1I)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.